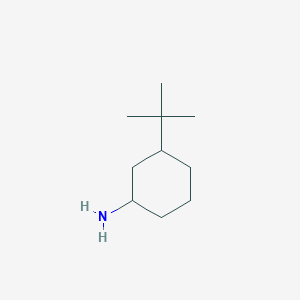

3-Tert-butylcyclohexylamine

Description

Contextualization within Stereochemically Defined Organic Synthesis

Cyclohexylamine (B46788) derivatives are crucial building blocks in organic synthesis, frequently appearing as integral scaffolds in natural products and biologically active molecules. researchgate.net The precise three-dimensional arrangement of substituents on the cyclohexane (B81311) ring is often paramount to a molecule's function, making stereochemically defined synthesis a critical area of research. upenn.edu The ability to control the relative and absolute stereochemistry of functional groups on a cyclohexane ring allows for the construction of complex molecular architectures with specific biological targets or material properties. Cyclohexylamines with bulky substituents are particularly significant as their rigid conformations can be exploited to direct the stereochemical outcome of subsequent reactions, serving as chiral auxiliaries or foundational structures for pharmaceutical compounds. researchgate.netgoogle.com

Overview of Steric and Conformational Effects in Substituted Cyclohexane Derivatives

The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize torsional and angle strain. In a monosubstituted cyclohexane, the substituent can occupy one of two positions: axial (parallel to the principal C3 axis) or equatorial (lying roughly in the ring's equator). The chair conformations are in rapid equilibrium via a process known as ring-flipping, which interchanges axial and equatorial positions.

For most substituents, the equatorial position is energetically favored to avoid steric repulsion with the other two axial hydrogens on the same side of the ring. This destabilizing interaction is known as a 1,3-diaxial interaction. upenn.edu The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a greater preference for the equatorial position.

The tert-butyl group is exceptionally bulky and has a very large A-value, meaning it strongly disfavors the axial position. This has led to the use of the 4-tert-butylcyclohexyl moiety as a "conformational lock," as it almost exclusively exists in the conformation where the tert-butyl group is equatorial. rsc.org For example, in trans-4-tert-butylcyclohexylamine, the chair conformation with both the tert-butyl and amino groups in equatorial positions is highly favored. modgraph.co.uk In the cis-isomer, one group must be axial, and due to the large A-value of the tert-butyl group, it is the amino group that occupies the axial position. modgraph.co.uk

In the case of 3-tert-butylcyclohexylamine , the situation is more complex. The compound exists as two geometric isomers: cis and trans.

For trans-3-tert-butylcyclohexylamine , two chair conformations are possible where the substituents are either diequatorial (e,e) or diaxial (a,a). Given the large steric demand of the tert-butyl group, the diequatorial conformer is expected to be significantly more stable and thus the predominant form.

For cis-3-tert-butylcyclohexylamine , the substituents are arranged with one in an equatorial and one in an axial position (e,a or a,e). Ring flipping interconverts these two forms. The conformer with the bulky tert-butyl group in the equatorial position and the amino group in the axial position would be heavily favored over the one with an axial tert-butyl group.

Table 1: Conformational A-Values for Common Substituents This table presents the energy difference (in kcal/mol) between the axial and equatorial conformations for various substituents on a cyclohexane ring.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.24 - 0.28 |

| -Cl | 0.53 |

| -Br | 0.48 - 0.55 |

| -OH | 0.87 - 1.0 |

| -NH2 | 1.2 - 1.6 |

| -CH3 | 1.74 |

| -CH(CH3)2 (Isopropyl) | 2.2 |

| -C(CH3)3 (tert-Butyl) | >4.5 |

Research Trajectories for Amine-Functionalized Cyclohexane Scaffolds

Amine-functionalized cyclohexane scaffolds are of persistent interest in several areas of chemical research. Their rigid, well-defined structures make them excellent platforms for designing molecules with specific functions.

In medicinal chemistry, these scaffolds are used as intermediates in the synthesis of pharmaceuticals. lookchem.com For instance, research has shown that 4-tert-butylcyclohexylamine (B1205015) can be used to prepare N-(4-tert-butylcyclohexyl)-substituted benzamides, which have been evaluated for anti-inflammatory and analgesic activities. The synthesis of such compounds often begins with the reductive amination of the corresponding substituted cyclohexanone (B45756). google.com A plausible synthetic route to 3-tert-butylcyclohexylamine would therefore be the reductive amination of 3-tert-butylcyclohexanone.

Furthermore, these amines serve as precursors for other chemical transformations. Research has demonstrated that 4-trans-t-butylcyclohexylamine can undergo rearrangement reactions to form cyclopentylmethyl derivatives. rsc.orgrsc.org Specifically, the reaction yields trans-3-t-butylcyclopentylmethyl derivatives, a transformation that provides insight into cationic rearrangement mechanisms. rsc.orgrsc.org The synthesis of the required analytical standards for this research involved the oxidation of 3-t-butylcyclohexanone, further highlighting the utility of 3-substituted cyclohexyl compounds as starting materials. rsc.org

The amine functionality itself provides a reactive handle for building more complex structures, including polymers and materials for industrial applications. ontosight.ai The basicity of the amine group also allows it to function as a catalyst in certain reactions. ontosight.ai Theoretical studies on cyclohexane-based scaffolds, including those with amine functionalities, have explored their potential as anion transporters, which relies on the precise positioning of hydrogen-bond-donating groups on the rigid cyclohexane framework.

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

3-tert-butylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

NRYTZIDIUVATMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butylcyclohexylamine

Chemo- and Stereoselective Synthesis Routes

The construction of 3-tert-butylcyclohexylamine relies on established synthetic reactions, adapted to control the orientation of the amine group relative to the bulky tert-butyl substituent.

Reductive Amination Pathways for Cyclohexanone (B45756) Precursors

Reductive amination is a prominent and direct method for synthesizing primary amines from carbonyl compounds. wikipedia.org This pathway, when applied to 3-tert-butylcyclohexylamine, commences with the precursor 3-tert-butylcyclohexanone. The process involves two key steps: the formation of an imine intermediate through reaction with ammonia (B1221849), followed by its immediate reduction to the corresponding amine. wikipedia.org

The reaction is typically performed as a one-pot synthesis, where the ketone, an ammonia source, and a reducing agent are combined. wikipedia.org Heterogeneous catalysts are crucial for this transformation, particularly for the hydrogenation of the imine intermediate. mdpi.com Various metal-based catalysts have been shown to be effective for the reductive amination of cyclohexanones in general. mdpi.comnih.gov

Table 1: Catalysts Employed in General Reductive Amination of Cyclohexanones

| Catalyst System | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Rh-Ni/SiO₂ | H₂ | 4 bar NH₃, 2 bar H₂, 100 °C | mdpi.com |

| Iron-based catalysts | H₂ | Aqueous ammonia | nih.gov |

| Co@C-N | H₂ | Not specified | researchgate.net |

The stereochemical outcome of this reaction—the ratio of cis to trans isomers—is dictated by the direction of hydride or hydrogen attack on the intermediate imine. The bulky 3-tert-butyl group tends to occupy an equatorial position, which sterically hinders one face of the molecule, influencing the approach of the reducing agent and thereby the final stereoisomeric ratio.

Nucleophilic Addition Strategies to Cyclohexane-Derived Intermediates

Nucleophilic addition and substitution reactions provide an alternative route to the target amine. cem.com This strategy involves the introduction of a nitrogen-containing nucleophile to a cyclohexane (B81311) ring that already bears the 3-tert-butyl group and a suitable electrophilic site.

One conceptual approach involves the reaction of a 3-tert-butylcyclohexyl halide (e.g., bromide or chloride) with an ammonia equivalent. The direct use of ammonia can lead to over-alkylation, but this can be mitigated by using reagents like sodium azide (B81097) to introduce the N₃ group, followed by a reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to yield the primary amine. This two-step process ensures the formation of the primary amine exclusively.

Another potential nucleophilic addition strategy could involve the opening of a 3,4-epoxy-tert-butylcyclohexane intermediate with an amine nucleophile. The regioselectivity of the epoxide opening would be a critical factor in the success of this route.

Enantioselective Synthesis Approaches for Chiral Isomers

As 3-tert-butylcyclohexylamine is a chiral molecule, the synthesis of single enantiomers is of significant interest and requires asymmetric synthesis techniques. Chiral cyclohexylamines are valuable building blocks in bioactive molecules and for asymmetric synthesis. nih.gov

Established methods for achieving enantioselectivity in amine synthesis include:

Asymmetric Catalysis: The reductive amination of 3-tert-butylcyclohexanone could potentially be rendered enantioselective by using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand (e.g., DuanPhos). nih.gov This approach creates a chiral environment during the hydrogenation step, favoring the formation of one enantiomer over the other. nih.gov

Resolution of Racemates: A classical approach involves the synthesis of a racemic mixture of 3-tert-butylcyclohexylamine, followed by resolution. This is achieved by reacting the amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers of the amine.

Precursor Design and Stereocontrol in 3-Tert-butylcyclohexylamine Synthesis

The primary precursor for the most direct synthetic routes is 3-tert-butylcyclohexanone . The stereochemical challenge in synthesizing 3-tert-butylcyclohexylamine is controlling the relative orientation of the tert-butyl and amino groups (cis/trans diastereomers).

The conformational locking effect of the large tert-butyl group, which strongly prefers the equatorial position, is the key element in stereocontrol. This preference dictates the geometry of the intermediate imine formed during reductive amination. The two faces of the C=N double bond are diastereotopic, and their accessibility to the reducing agent is different.

Axial vs. Equatorial Attack: The stereochemical outcome depends on the trajectory of the nucleophilic hydride or the orientation of the molecule on the surface of a heterogeneous catalyst during hydrogenation. researchgate.net The choice of catalyst, reducing agent, and reaction conditions (temperature, pressure, solvent) can influence the transition state energies for axial versus equatorial attack, thereby altering the ratio of the resulting cis and trans diastereomers. researchgate.netacs.org Strategies in substituted cyclohexane synthesis often rely on exploiting these subtle energetic differences to achieve kinetic stereocontrol. nih.gov

Novel Synthetic Strategies and Methodological Advancements

Modern organic synthesis continues to seek more efficient, sustainable, and selective methods for the construction of C-N bonds. thieme-connect.comresearchgate.net While specific novel strategies for 3-tert-butylcyclohexylamine are not extensively documented, general advancements in amine synthesis could be applied.

"Borrowing Hydrogen" or "Hydrogen-Transfer" Catalysis: This methodology allows for the synthesis of primary amines from alcohols and ammonia over heterogeneous catalysts. mdpi.com A potential route could start from 3-tert-butylcyclohexanol, which would be catalytically dehydrogenated in situ to the ketone, followed by reductive amination using the "borrowed" hydrogen. This process is atom-economical as it avoids the need for an external reducing agent. mdpi.com

Photoredox Catalysis: Recent advancements have enabled novel cycloaddition reactions to form functionalized cyclohexylamine (B46788) derivatives using visible-light photoredox catalysis. rsc.orgrsc.org These methods allow for the construction of complex amine scaffolds under mild conditions and could potentially be adapted for targets like 3-tert-butylcyclohexylamine. rsc.orgrsc.org

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or transaminases, offers high stereoselectivity for the synthesis of chiral amines. A biocatalytic approach to 3-tert-butylcyclohexylamine could provide excellent control over both diastereoselectivity and enantioselectivity, operating under environmentally benign aqueous conditions.

Conformational Analysis and Dynamics of 3 Tert Butylcyclohexylamine

Spectroscopic Probing of Conformational Equilibria

Spectroscopic techniques are powerful tools for investigating the dynamic equilibrium between different conformers of a molecule. By analyzing how a molecule interacts with electromagnetic radiation at various temperatures, it is possible to deduce the relative populations of conformers and the energy barriers that separate them.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a principal technique for studying dynamic processes like the chair-chair interconversion (ring inversion) of cyclohexane (B81311) derivatives. ox.ac.uk At room temperature, this inversion is rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the axial and equatorial protons.

As the temperature is lowered, the rate of ring inversion decreases. Eventually, the process becomes slow enough on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons of each individual chair conformer. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). This value is directly related to the rate of inversion and can be used to calculate the Gibbs free energy of activation (ΔG‡) for the process. For 3-tert-butylcyclohexylamine, VT-NMR would be used to study the equilibrium between the two chair forms. The primary equilibrium for the trans isomer would be between the (eq-tBu, ax-NH2) chair and the (ax-tBu, eq-NH2) chair. Due to the large A-value of the tert-butyl group, the equilibrium heavily favors the former. VT-NMR experiments would allow for the quantification of this energetic preference and the determination of the barrier to inversion. nih.gov

Table 1: Representative Data from a Hypothetical VT-NMR Experiment for a Substituted Cyclohexane This table illustrates the type of data obtained from VT-NMR to calculate ring inversion barriers.

| Parameter | Value |

|---|---|

| Spectrometer Frequency | 500 MHz |

| Coalescence Temperature (Tc) | 250 K |

| Chemical Shift Difference (Δν) | 150 Hz |

| Rate Constant at Tc (k) | 333 s⁻¹ |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's structure based on its molecular vibrations. Different conformers of a molecule are distinct chemical species with unique geometries, and thus they exhibit slightly different vibrational spectra. nih.gov

For 3-tert-butylcyclohexylamine, the C-N stretching frequency and the N-H bending modes of the amino group would be particularly sensitive to its orientation (axial vs. equatorial). These characteristic frequencies can be used to identify the presence and relative abundance of each conformer in a sample. For instance, the vibrational frequencies associated with an equatorial amino group are expected to differ from those of an axial amino group due to the different steric environments. By comparing experimental spectra with those predicted from computational calculations for each possible conformer, a detailed assignment can be made. researchgate.net This allows for a conformational analysis even in states where NMR might be inconclusive.

Computational Investigations of Conformational Preferences

Computational chemistry offers powerful insights into molecular structure and energetics, complementing experimental findings. Quantum chemical calculations can predict the properties of stable conformers, while molecular dynamics can simulate their behavior over time.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to perform geometry optimizations to find the lowest energy structures (ground state geometries) of molecules. researchgate.net For 3-tert-butylcyclohexylamine, calculations would be performed on all possible chair conformers of the cis and trans isomers.

These calculations would precisely determine bond lengths, bond angles, and dihedral angles for each conformer. Crucially, they also provide the relative electronic energies of the conformers, allowing for a theoretical prediction of their relative stabilities. fu-berlin.de The results would be expected to confirm that the cis isomer strongly prefers the di-equatorial conformation and the trans isomer prefers the conformation with the equatorial tert-butyl group and axial amino group. The energy difference between the conformers can be calculated to predict their equilibrium populations.

Table 2: Hypothetical Relative Energies of 3-Tert-butylcyclohexylamine Conformers from DFT Calculations This table represents typical theoretical outputs comparing the stability of different isomers. The di-equatorial cis isomer is used as the energy reference (0 kJ/mol).

| Isomer | Tert-butyl Position | Amino Group Position | Relative Energy (kJ/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| cis | Equatorial | Equatorial | 0.0 | >99% |

| cis | Axial | Axial | >25.0 | <0.1% |

| trans | Equatorial | Axial | ~2.1 | ~40% (of trans) |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of 3-tert-butylcyclohexylamine would generate a trajectory, which is a time-series of the positions and velocities of all atoms in the molecule. researchgate.net

By analyzing this trajectory, researchers can observe conformational transitions, such as the chair-chair ring flip, directly. rsc.org MD simulations provide a dynamic picture of the molecule, revealing the pathways and timescales of conformational changes. For 3-tert-butylcyclohexylamine, simulations could be used to visualize the ring inversion process and to study the rotational freedom of the tert-butyl and amino groups. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents. nih.gov

Stereoelectronic Effects on Cyclohexane Ring Conformations

Stereoelectronic effects describe how the spatial arrangement of electrons (in orbitals and lone pairs) influences the structure and reactivity of a molecule. scispace.com In 3-tert-butylcyclohexylamine, the dominant steric effect of the tert-butyl group largely dictates the ring's conformation. libretexts.org

Influence of the Tert-butyl Group on Amine Orientation and Cyclohexane Ring Puckering

The conformational preference in substituted cyclohexanes is primarily governed by the minimization of steric strain. There are two main types of strain to consider in a chair conformation: torsional strain, arising from eclipsed bonds, and steric strain, resulting from non-bonded interactions. In a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).

The tert-butyl group is exceptionally bulky, and its placement in an axial position leads to significant steric hindrance with the two other axial hydrogens on the same side of the ring (at the C1 and C5 positions relative to the substituent at C3). These unfavorable interactions, known as 1,3-diaxial interactions, are highly destabilizing. Consequently, a tert-butyl group will overwhelmingly favor the equatorial position to avoid this steric clash. This strong preference is often utilized in conformational studies to anchor the conformation of the cyclohexane ring.

In 3-tert-butylcyclohexylamine, this principle dictates that the tert-butyl group will almost exclusively reside in the equatorial position. This, in turn, influences the possible orientations of the amine group at the C1 position. The two possible diastereomers are the cis and trans isomers.

In the most stable conformation of trans-3-tert-butylcyclohexylamine , with the tert-butyl group in the equatorial position, the amine group will also be in an equatorial position (e,e). The alternative chair conformation, which would place both groups in axial positions (a,a), is highly energetically unfavorable due to the severe 1,3-diaxial interactions of the axial tert-butyl group.

For cis-3-tert-butylcyclohexylamine , when the tert-butyl group is in its preferred equatorial position, the amine group must occupy an axial position (e,a). The ring-flipped conformation would place the tert-butyl group in the highly unfavorable axial position and the amine group in the equatorial position (a,e). Despite the preference for substituents to be equatorial, the immense steric demand of the tert-butyl group means the (e,a) conformation is significantly more stable than the (a,e) conformation.

The puckering of the cyclohexane ring is also influenced by the presence of the bulky tert-butyl group. In an unsubstituted cyclohexane, the chair conformation is not rigid and undergoes rapid ring flipping. However, the equatorial tert-butyl group in 3-tert-butylcyclohexylamine significantly raises the energy barrier for this process, leading to a much more rigid ring system that predominantly exists in the conformation with the equatorial tert-butyl group. This conformational anchoring is a key feature of tert-butyl substituted cyclohexanes.

Reactivity and Reaction Mechanisms of 3 Tert Butylcyclohexylamine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in 3-tert-butylcyclohexylamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This inherent nucleophilicity allows it to readily participate in reactions with a variety of electrophiles. The reaction environment and the nature of the electrophile dictate the outcome, leading to the formation of amides, sulfonamides, and substituted amines.

Acylation of 3-tert-butylcyclohexylamine with acylating agents such as acid chlorides or anhydrides proceeds via nucleophilic acyl substitution to yield the corresponding N-(3-tert-butylcyclohexyl)amides. The stereochemical outcome of this reaction is highly dependent on the stereochemistry of the starting amine (cis or trans). The bulky tert-butyl group, by locking the cyclohexane (B81311) ring, presents a significant steric shield.

In the case of the cis-isomer (where the amino and tert-butyl groups are on the same face of the ring), the equatorial amine is sterically accessible. Conversely, in the trans-isomer, the axial amine's reactivity can be sterically hindered by the axial hydrogens at the 1 and 5 positions. However, the conformational equilibrium will strongly favor the isomer with both bulky groups in the equatorial position. Therefore, reactions are most likely to proceed through a chair conformation where the tert-butyl group is equatorial. If the amine is also equatorial (cis-isomer relative to an equatorial t-butyl group), it is more accessible than if it were axial (trans-isomer relative to an equatorial t-butyl group).

The approach of the acylating agent will preferentially occur from the less hindered face of the molecule, away from the bulky tert-butyl group. This steric influence dictates the diastereoselectivity when the reaction creates a new stereocenter or when the acylating agent itself is chiral.

Table 1: Hypothetical Stereochemical Outcomes in the Acylation of 3-Tert-butylcyclohexylamine Isomers

| Starting Isomer | Amine Position (in dominant conformer) | Relative Reaction Rate | Major Product Stereochemistry |

| cis-3-Tert-butylcyclohexylamine | Equatorial | Faster | Retention of configuration |

| trans-3-Tert-butylcyclohexylamine | Axial | Slower | Retention of configuration |

Note: This table is based on established principles of steric hindrance in cyclohexanes.

The alkylation of 3-tert-butylcyclohexylamine with alkyl halides is a classic example of a nucleophilic substitution reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The primary consideration in this reaction is regioselectivity, specifically the potential for over-alkylation.

The initial reaction yields the secondary amine. However, this secondary amine is also nucleophilic and can compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt.

Reaction Scheme: R-NH₂ + R'-X → R-NH-R' + HX R-NH-R' + R'-X → R-N(R')₂ + HX R-N(R')₂ + R'-X → R-N(R')₃⁺X⁻ (where R = 3-tert-butylcyclohexyl)

Controlling the regioselectivity to favor the mono-alkylated product can be achieved by using a large excess of the starting amine relative to the alkylating agent. This ensures that the alkyl halide is more likely to encounter a molecule of the primary amine than the newly formed secondary amine. Another strategy is the use of reductive amination, which provides a more controlled route to mono-alkylation.

The steric hindrance imposed by the 3-tert-butylcyclohexyl group can also play a role in mitigating over-alkylation. The increasing steric bulk around the nitrogen atom upon successive alkylations progressively slows down the rate of subsequent reactions.

Transformations Involving the Cyclohexane Ring System

The cyclohexane ring of 3-tert-butylcyclohexylamine is generally robust and does not undergo transformations under typical reaction conditions that target the amine functionality. The presence of the large, equatorially-locked tert-butyl group imparts significant conformational stability. Ring-opening or rearrangement reactions would require harsh conditions and high activation energies to overcome the stable chair conformation.

Transformations such as dehydrogenation to form an aromatic system are possible but require specific catalytic conditions (e.g., heating with a catalyst like palladium on carbon) and are not a feature of the amine's typical reactivity profile. Under standard laboratory conditions for acylation, alkylation, or similar processes, the substituted cyclohexane core remains intact.

Stereoselectivity and Diastereoselectivity in Reactions Involving 3-Tert-butylcyclohexylamine

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving 3-tert-butylcyclohexylamine, the fixed conformation due to the equatorial tert-butyl group is a powerful controlling element for stereoselectivity. Any reagent approaching the cyclohexane ring will encounter two distinct faces, and the steric bulk of the tert-butyl group and the ring itself will direct the attack to the more accessible face.

For instance, if the amine were to be converted into an imine and then subjected to reduction, the hydride would preferentially attack from the less hindered face, leading to a high degree of diastereoselectivity in the resulting amine product. The choice of reducing agent can influence the outcome, but the substrate's inherent steric bias is often the dominant factor. This principle is fundamental in asymmetric synthesis, where a chiral substrate directs the stereochemical outcome of a reaction.

Diastereoselectivity is particularly relevant when 3-tert-butylcyclohexylamine reacts with a chiral reagent or a reagent that creates a new stereocenter. The pre-existing stereocenters on the cyclohexane ring will influence the energy of the diastereomeric transition states, leading to one diastereomeric product being favored over the other.

Kinetic and Thermodynamic Considerations in Derivatives Formation

The formation of derivatives from 3-tert-butylcyclohexylamine can be subject to either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., via the lowest energy transition state). Steric hindrance plays a crucial role here; the kinetically favored product often results from the electrophile attacking the most accessible position.

Thermodynamic Control: At higher temperatures, where the initial products can revert to starting materials or intermediates, the reaction becomes reversible. Under these conditions, the product distribution will reflect the thermodynamic stability of the products. The most stable product, which may not be the one that forms the fastest, will predominate.

Derivatization and Advanced Structural Elucidation of 3 Tert Butylcyclohexylamine Derivatives

Synthesis of Amide Derivatives and Their Conformational Impact

The synthesis of amide derivatives from 3-tert-butylcyclohexylamine allows for the introduction of a wide array of functional groups, which can significantly influence the molecule's conformational preferences. The reaction of 3-tert-butylcyclohexylamine with various acylating agents, such as acid chlorides or anhydrides, under standard conditions yields the corresponding N-acyl derivatives. For instance, the coupling of a hindered amine like tert-butylamine (B42293) with amino acids has been successfully achieved, often necessitating the use of protecting groups and activated esters to obtain gram quantities of the desired amide products. nih.gov

Preparation of Urethane (B1682113) and Urea (B33335) Derivatives

Beyond amides, the synthesis of urethane and urea derivatives of 3-tert-butylcyclohexylamine provides access to compounds with distinct hydrogen bonding capabilities and structural motifs. Urethanes are typically prepared by reacting the amine with chloroformates or by the addition of alcohols to isocyanates derived from the amine. Urea derivatives can be synthesized through the reaction of 3-tert-butylcyclohexylamine with isocyanates or by treatment with phosgene (B1210022) or its equivalents to form an intermediate isocyanate, which is then reacted with another amine.

These derivatization strategies expand the structural diversity of compounds accessible from the 3-tert-butylcyclohexylamine core. The resulting urethane and urea functionalities introduce additional hydrogen bond donors and acceptors, which can lead to the formation of specific intermolecular interactions and influence the solid-state packing of the molecules.

Formation of Salts and Co-crystals for X-ray Diffraction Analysis

Salt formation is typically achieved by reacting the basic amine functionality of 3-tert-butylcyclohexylamine with a suitable acid. The resulting salt often exhibits improved crystallinity compared to the free base. Co-crystallization, on the other hand, involves the non-covalent interaction of the target molecule with a co-former, which can be another neutral organic molecule. tricliniclabs.com This approach is particularly useful when the parent compound is difficult to crystallize on its own. The selection of an appropriate co-former is critical and is often guided by principles of crystal engineering, such as hydrogen bonding and π-π stacking interactions. Both single-crystal X-ray diffraction and microcrystal electron diffraction (MicroED) can be employed to determine the resulting structures. tricliniclabs.com

Advanced Spectroscopic Characterization of Novel Derivatives

A suite of advanced spectroscopic techniques is employed to thoroughly characterize the novel derivatives of 3-tert-butylcyclohexylamine, providing detailed insights into their structure, connectivity, and stereochemistry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules. For derivatives of 3-tert-butylcyclohexylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of atoms within the molecule. COSY experiments reveal proton-proton coupling networks, while HSQC and HMBC experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. For more complex structures or to determine relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be performed to identify protons that are close in space.

High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to deduce its elemental composition. This is particularly valuable for confirming the identity of newly synthesized derivatives of 3-tert-butylcyclohexylamine.

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the sample, which are then analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The unimolecular fragmentation of ionized tert-butyl-containing compounds has been studied, providing insights into their fragmentation pathways. researchgate.net The accurate mass measurement provided by HRMS, often to within a few parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.

When dealing with chiral derivatives of 3-tert-butylcyclohexylamine, determining the absolute configuration is essential. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for this purpose. These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule.

The experimental ECD or ORD spectrum is then compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the chiral centers in the molecule. This approach is a valuable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. Chiral tag molecular rotational resonance (MRR) spectroscopy is another emerging technique for assigning absolute configuration. nih.gov

Applications of 3 Tert Butylcyclohexylamine in Asymmetric Synthesis and Catalysis

Role as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The bulky tert-butyl group of 3-tert-butylcyclohexylamine provides significant steric hindrance, which can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face. This steric control is fundamental to achieving high levels of enantioselectivity.

In practice, the amine functionality of 3-tert-butylcyclohexylamine is often converted into an amide or an imine. This derived chiral auxiliary is then attached to a substrate, and the subsequent diastereoselective reaction is controlled by the steric and electronic properties of the auxiliary. After the desired stereocenter has been created, the auxiliary is cleaved from the product, often under mild conditions, and can ideally be recovered for reuse. This strategy has been successfully applied to a range of enantioselective transformations, including alkylations, aldol (B89426) reactions, and conjugate additions.

The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) of the product formed. High d.e. values indicate that one diastereomer is formed in much greater amounts than the other, which, after removal of the auxiliary, translates to a high enantiomeric excess (e.e.) for the final product.

Development of Ligands Incorporating the 3-Tert-butylcyclohexylamine Moiety

The development of chiral ligands is a cornerstone of asymmetric catalysis. Ligands containing the 3-tert-butylcyclohexylamine framework have been synthesized and utilized in both transition metal catalysis and organocatalysis.

In transition metal catalysis, chiral ligands coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. The 3-tert-butylcyclohexylamine moiety can be incorporated into various ligand architectures, such as phosphines, N-heterocyclic carbenes (NHCs), and bidentate N,N-ligands.

The design of these ligands often focuses on positioning the bulky tert-butylcyclohexyl group in close proximity to the metal's active site. This strategic placement allows the ligand to effectively influence the orientation of the substrate as it coordinates to the metal, thereby dictating the stereochemical outcome of the reaction. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the cyclohexyl ring or the nitrogen atom.

Below is a table summarizing representative examples of transition metal-catalyzed reactions employing ligands derived from 3-tert-butylcyclohexylamine:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Derivatives of 3-tert-butylcyclohexylamine have been employed as chiral organocatalysts, often functioning as chiral Brønsted bases or as components of chiral phase-transfer catalysts.

In these applications, the amine group of the 3-tert-butylcyclohexylamine derivative can act as a proton shuttle or engage in hydrogen bonding interactions to control the stereochemical course of a reaction. The steric bulk of the tert-butylcyclohexyl group plays a crucial role in creating a well-defined chiral pocket around the active catalytic site, leading to high levels of enantioselectivity.

Stereocontrol in Reactions Utilizing 3-Tert-butylcyclohexylamine as a Building Block

Beyond its use as a detachable auxiliary, 3-tert-butylcyclohexylamine can also be incorporated as a permanent stereodirecting element within a target molecule. In this approach, the chiral amine is used as a starting material, and its inherent stereochemistry is leveraged to control the formation of new stereocenters during the synthetic sequence.

For example, the amine can be used to form a chiral enamine or iminium ion intermediate. The subsequent reaction of this intermediate with an electrophile or nucleophile is then directed by the steric hindrance of the tert-butylcyclohexyl group, leading to the formation of a new stereocenter with a predictable configuration relative to the amine. This strategy is particularly useful in the synthesis of complex natural products and pharmaceuticals where the amine functionality is a desired feature of the final molecule.

Design of Chirality Transfer Mechanisms in Synthetic Sequences

Chirality transfer involves the transmission of stereochemical information from a chiral entity to a prochiral substrate within a single reaction or over a series of synthetic steps. The rigid and well-defined conformation of the 3-tert-butylcyclohexyl group makes it an excellent scaffold for designing effective chirality transfer mechanisms.

In synthetic sequences, the stereochemistry of the 3-tert-butylcyclohexylamine unit can be relayed to other parts of the molecule through intramolecular reactions. For instance, a functional group attached to the nitrogen atom can be directed to react with another part of the molecule in a stereospecific manner due to the conformational constraints imposed by the bulky cyclohexyl ring. This approach allows for the remote control of stereochemistry, enabling the synthesis of complex molecules with multiple stereocenters in a highly controlled fashion.

The predictable nature of this chirality transfer is often rationalized through the analysis of transition state models, where the steric interactions involving the tert-butylcyclohexyl group are the dominant factors in determining the stereochemical outcome.

Computational and Theoretical Studies of 3 Tert Butylcyclohexylamine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for calculations on medium-sized organic molecules like 3-tert-butylcyclohexylamine.

Electronic Structure and Reactivity Descriptors: DFT calculations can elucidate the electronic properties of 3-tert-butylcyclohexylamine, which are crucial for understanding its reactivity. Key descriptors that can be calculated include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.gov These global reactivity descriptors provide insights into the molecule's tendency to accept or donate electrons. Local reactivity is often analyzed using Fukui functions and dual descriptors, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov For instance, calculations on similar amine-containing compounds have successfully predicted their reactive sites.

The molecular electrostatic potential (MESP) is another valuable tool derived from DFT calculations, which maps the electrostatic potential onto the electron density surface. nih.gov This allows for the visualization of electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. For 3-tert-butylcyclohexylamine, the nitrogen atom of the amino group is expected to be an electron-rich site.

Typical DFT Methods and Basis Sets: A common approach for such calculations involves using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) in conjunction with Pople-style basis sets such as 6-311++G(d,p). nih.gov This level of theory has been shown to provide reliable predictions for the geometries and electronic properties of organic molecules.

Below is an illustrative table of conceptual DFT reactivity descriptors that could be calculated for the cis and trans isomers of 3-tert-butylcyclohexylamine.

| Descriptor | Formula | Illustrative Value (cis) | Illustrative Value (trans) |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -2.5 eV | -2.6 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.5 eV | 4.6 eV |

| Electrophilicity (ω) | µ2 / 2η | 0.69 eV | 0.73 eV |

Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. tau.ac.il These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are known for their high accuracy, particularly when combined with large basis sets.

Geometry Optimization and Energetics: For a molecule like 3-tert-butylcyclohexylamine, ab initio methods are employed to perform high-accuracy geometry optimizations of its various conformers (e.g., chair and twist-boat). This allows for the precise determination of bond lengths, bond angles, and dihedral angles. Subsequent single-point energy calculations at a high level of theory, such as MP2 with a triple-zeta basis set (MP2/TZ), can provide accurate relative energies between these conformers. nih.gov For substituted cyclohexanes, the energy difference between conformers with axial and equatorial substituents is a key parameter that can be accurately calculated.

Studies on analogous compounds like cis-1,4-di-tert-butylcyclohexane have utilized ab initio methods up to the HF/6-311+G* level to obtain relative free energies, enthalpies, and entropies of different conformations. nih.gov A similar approach can be applied to 3-tert-butylcyclohexylamine to characterize its conformational landscape with high fidelity.

The following table provides an example of the kind of geometric data that can be obtained from ab initio calculations for the most stable chair conformation of trans-3-tert-butylcyclohexylamine.

| Parameter | Atom(s) | Illustrative Calculated Value |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C (ring) | 1.54 Å |

| Bond Angle | C-N-H | 110.0° |

| Dihedral Angle | H-N-C-C | 175.0° |

Molecular Mechanics and Force Field Development for Conformational Analysis

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of large molecules. nih.gov These methods rely on classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

Conformational Searching: For a flexible molecule like 3-tert-butylcyclohexylamine, which can exist in various chair and twist-boat conformations with the substituents in axial or equatorial positions, molecular mechanics is ideal for performing a thorough conformational search. Programs utilizing force fields like MM2, MM3, and MM4 have been successfully used to determine the relative steric energies of different conformers of substituted cyclohexanes. nih.govsemanticscholar.org These calculations can identify the global minimum energy conformation and the energy barriers between different conformers. For tert-butylcyclohexane derivatives, the conformation with the bulky tert-butyl group in the equatorial position is generally favored to minimize steric hindrance.

Force Field Parameterization: The accuracy of molecular mechanics calculations is highly dependent on the quality of the force field used. For novel or less common molecules, it may be necessary to develop new parameters. This process often involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. For amino-substituted organodisilanes, for example, force field parameters have been developed using data from ab initio and DFT calculations. researchgate.net A similar approach could be used to develop or validate force field parameters for 3-tert-butylcyclohexylamine to ensure accurate conformational analysis.

The table below shows hypothetical relative steric energies for different conformers of 3-tert-butylcyclohexylamine as would be calculated by molecular mechanics.

| Conformer | Tert-butyl Position | Amino Position | Relative Steric Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.00 |

| Chair | Equatorial | Axial | 1.5 |

| Chair | Axial | Equatorial | 5.0 |

| Chair | Axial | Axial | 6.5 |

| Twist-Boat | - | - | 5.5 |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT or HF theory, can provide accurate predictions of 1H and 13C chemical shifts. nih.gov For cis-1,4-di-tert-butylcyclohexane, calculated chemical shifts at the GIAO/HF/6-311+G* level were used to assign the signals observed in the experimental 13C NMR spectrum to specific carbon atoms in the chair and twist-boat conformations. nih.gov A similar computational study of 3-tert-butylcyclohexylamine would aid in the interpretation of its NMR spectra.

Infrared Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. While there can be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors. arxiv.org More advanced machine learning models are also being developed to predict IR spectra directly from 3D molecular structures with high accuracy. arxiv.orgarxiv.org The predicted IR spectrum for 3-tert-butylcyclohexylamine can be compared with experimental spectra of similar compounds, such as N-tert-butylcyclohexylamine, for which experimental IR data is available. nih.gov

The following table shows a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in 3-tert-butylcyclohexylamine.

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | Amine | 3500 | 3395 | ~3400 |

| C-H Stretch | Alkane | 3050 | 2959 | ~2960 |

| C-N Stretch | Amine | 1150 | 1116 | ~1120 |

Stereochemical Resolution and Enantiomeric Purity Assessment

Diastereomeric Salt Formation for Enantiomeric Resolution

One of the most classical and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

The general principle involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize, leaving the more soluble diastereomer in the mother liquor. The separated diastereomeric salt can then be treated with a base to liberate the desired enantiomer of the amine.

Commonly used chiral resolving agents for amines are chiral acids. While specific studies detailing the resolution of 3-tert-butylcyclohexylamine via diastereomeric salt formation are not prevalent in the reviewed literature, tartaric acid and its derivatives are frequently employed for the resolution of various amines. For instance, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) have proven effective in resolving other amines and could be viable candidates for 3-tert-butylcyclohexylamine.

Table 1: Potential Chiral Resolving Agents for 3-Tert-butylcyclohexylamine

| Resolving Agent | Acid Type | Potential Outcome |

| (+)-Tartaric Acid | Natural | Formation of diastereomeric salts with varying solubilities. |

| (-)-Mandelic Acid | Carboxylic Acid | Differential crystallization of diastereomeric salts. |

| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid | Can form salts with amines, potentially leading to separation through crystallization. |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Tartaric Acid Derivative | Often provides well-crystalline salts and has been shown to be effective for a range of amines. |

| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Tartaric Acid Derivative | Another effective tartaric acid derivative that could offer different selectivity compared to DBTA. |

Note: The effectiveness of these resolving agents for 3-tert-butylcyclohexylamine would require experimental verification.

Chromatographic Methods for Chiral Separation (e.g., Chiral HPLC, GC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for this purpose. phenomenex.comgcms.czphenomenex.commdpi.comnih.govwiley.comcsfarmacie.czuni-muenchen.dehplc.skresearchgate.net These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC):

In chiral HPLC, the stationary phase is modified with a chiral selector. The enantiomers of the analyte pass through the column at different rates due to the formation of transient diastereomeric complexes with the CSP, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com

For the separation of 3-tert-butylcyclohexylamine, a typical approach would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution. Normal-phase chromatography (using hexane/alcohol mixtures) or reversed-phase chromatography (using aqueous/organic mixtures) can be employed depending on the specific CSP and the analyte's properties.

Chiral Gas Chromatography (GC):

Chiral GC is particularly suitable for volatile and thermally stable compounds. gcms.czwiley.comuni-muenchen.dehplc.skresearchgate.net The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The enantiomers of 3-tert-butylcyclohexylamine, or its suitable derivatives (e.g., N-acylated derivatives), would exhibit different retention times on such a column. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation. wiley.com

Table 2: Illustrative Chromatographic Conditions for Chiral Separation

| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detection |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | UV (220 nm) |

| GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Helium | Flame Ionization Detector (FID) |

Note: These are hypothetical conditions and would need to be optimized for the specific separation of 3-tert-butylcyclohexylamine enantiomers.

Determination of Enantiomeric Excess (ee) and Absolute Configuration

Determination of Enantiomeric Excess (ee):

Once a separation method is established, it can be used to determine the enantiomeric excess (ee) of a non-racemic sample. The enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. In chromatographic methods, the ee is typically calculated from the peak areas of the two enantiomers.

For instance, using chiral HPLC, the percentage of each enantiomer is determined by integrating the area under its corresponding peak. The enantiomeric excess is then calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

While direct experimental data for 3-tert-butylcyclohexylamine is scarce, a study on the enantiomeric excess determination of primary amines using mass spectrometry with a chiral crown ether host has been reported. researchgate.net Although this study focused on other amines, it highlights an alternative method that could potentially be adapted for 3-tert-butylcyclohexylamine.

Determination of Absolute Configuration:

Determining the absolute configuration (i.e., the R or S designation) of the enantiomers is a crucial final step. Several methods can be employed for this purpose:

X-ray Crystallography: If one of the diastereomeric salts or a derivative of a single enantiomer can be crystallized, single-crystal X-ray diffraction can unambiguously determine its three-dimensional structure and thus its absolute configuration.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute configuration can be assigned.

Correlation with Known Compounds: The absolute configuration can sometimes be determined by chemically correlating the unknown enantiomer to a compound of known absolute configuration through a series of stereochemically well-defined reactions.

The specific method of choice for determining the absolute configuration of 3-tert-butylcyclohexylamine would depend on factors such as the ability to form suitable crystals and the availability of appropriate instrumentation.

Future Directions and Emerging Research Areas

Integration of 3-Tert-butylcyclohexylamine into Advanced Material Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry)

The distinct stereochemical properties of cyclohexylamine (B46788) derivatives are paving the way for their use in creating highly ordered molecular structures. The integration of 3-tert-butylcyclohexylamine into advanced materials is an area of growing interest, particularly in supramolecular chemistry and polymer science.

In supramolecular chemistry, the focus is on the self-assembly of molecules into larger, functional structures through non-covalent interactions. Research on the closely related isomer, 4-tert-butylcyclohexylamine (B1205015), has demonstrated a remarkable capacity for self-assembly. When combined with trifluoroacetic acid (TFA), it forms high-order, protonated clusters. acs.orgnih.gov The stereochemistry of the amine plays a critical role; for instance, the trans isomer of 4-tert-butyl-1-phenylcyclohexylamine generates large and abundant cluster ions, such as [M₇TFA₆+H]⁺, while the cis isomer forms smaller clusters. acs.orgnih.gov This behavior highlights the potential of tert-butylcyclohexylamine derivatives to act as templates or nodes in complex supramolecular architectures. Density functional theory (DFT) calculations have supported these findings, indicating that highly abundant clusters form stable macrocycles. acs.orgnih.gov

Furthermore, derivatives of tert-butylcyclohexylamine have been utilized in the synthesis of naphthalene (B1677914) diimide (NDI) compounds. emu.edu.tr These NDI derivatives are known to form self-organized structures like fibers and layers, driven by hydrogen bonding and π-conjugated elements. emu.edu.tr The incorporation of the bulky, aliphatic 3-tert-butylcyclohexylamine moiety could influence the packing and electronic properties of these materials, opening avenues for applications in organic electronics and sensor technology.

In polymer chemistry, sterically hindered diamines are valuable as intermediates and chain extenders. A patent has described the use of 3,3'-ditertiarybutylmethylenedi(cyclohexylamine) as an intermediate for polymers, suggesting that the structural motif is suitable for creating robust polymer backbones. google.com The rigid cyclohexane (B81311) ring and the bulky tert-butyl group can impart desirable properties such as thermal stability and mechanical strength to polymers like polyurethanes and polyamides.

Future research is expected to focus on synthesizing novel polymers and supramolecular assemblies incorporating the specific 3-isomer of tert-butylcyclohexylamine to explore how its unique stereochemistry can be harnessed to control material properties at the molecular level.

Novel Catalytic Systems Based on 3-Tert-butylcyclohexylamine Derivatives

The development of novel catalysts for asymmetric synthesis, where a chiral catalyst directs a reaction to favor one enantiomer over the other, is a cornerstone of modern chemistry. Chiral amines are frequently used as ligands that coordinate to a metal center, creating a chiral environment that influences the reaction's stereochemical outcome. While research into catalysts specifically derived from 3-tert-butylcyclohexylamine is still nascent, its structural features make it a highly promising candidate for ligand development.

The presence of a chiral center and a sterically demanding tert-butyl group are desirable features in ligand design. These elements can create well-defined chiral pockets around a metal catalyst, enhancing enantioselectivity. For example, chiral aminophosphine (B1255530) ligands have proven effective in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities (up to 96% ee). researchgate.net Similarly, rhodium complexes with planar-chiral cyclopentadienyl (B1206354) ligands are active in C–H activation. rsc.org

Emerging research could focus on the synthesis of new classes of ligands from 3-tert-butylcyclohexylamine, such as:

Schiff Bases: Formed by the condensation of the amine with chiral aldehydes, these can serve as ligands for various metal-catalyzed reactions, including the asymmetric oxidation of sulfides. researchgate.net

Aminophosphines: These P,N-ligands are highly effective in asymmetric catalysis, and derivatives of 3-tert-butylcyclohexylamine could offer unique steric and electronic properties. researchgate.net

Amide-Based Ligands: The amine can be converted into amides that coordinate with metals like palladium, creating catalysts for enantioselective C-H functionalization. mdpi.com

The development of such catalytic systems would be a significant advancement, potentially providing more efficient and selective routes to valuable chiral molecules for the pharmaceutical and agrochemical industries.

High-Throughput Screening of 3-Tert-butylcyclohexylamine Derivatives for Stereoselective Transformations

High-throughput screening (HTS) is a powerful methodology used in drug discovery and materials science to rapidly test thousands or millions of compounds for a specific activity. This approach is increasingly being applied to the discovery of new catalysts. The future of catalysis research involving 3-tert-butylcyclohexylamine will likely involve HTS to accelerate the identification of effective derivatives for stereoselective transformations.

The core principle involves creating a "library" of structurally diverse compounds based on a common scaffold—in this case, 3-tert-butylcyclohexylamine. This can be achieved by reacting the amine with a wide range of different chemical reagents to create a variety of derivatives (e.g., amides, sulfonamides, Schiff bases). Each of these derivatives can then be tested as a ligand in a specific catalytic reaction, such as an asymmetric reduction or alkylation.

The feasibility of creating such libraries is supported by research on the asymmetric synthesis of various cyclohexylamine derivatives. nih.govresearchgate.netyork.ac.uk For example, biocatalytic methods using enzymes like ω-transaminases have been used to produce optically pure cis- and trans-diastereomers of 3-substituted cyclohexylamines. researchgate.netyork.ac.uk These enzymatic and other synthetic methods can be adapted to generate the necessary chemical diversity for an HTS campaign.

An HTS workflow for 3-tert-butylcyclohexylamine derivatives would typically involve:

Library Synthesis: Parallel synthesis techniques would be used to create a large array of derivatives.

Assay Development: A rapid and sensitive analytical method (e.g., fluorescence, mass spectrometry) would be developed to measure the enantiomeric excess (ee) of the product from a target stereoselective reaction.

Screening: The library of derivatives would be tested as ligands in the catalytic reaction, with each reaction occurring in a separate well of a microtiter plate.

Hit Identification: Compounds that yield high enantioselectivity would be identified as "hits" and selected for further optimization.

This approach would dramatically accelerate the discovery of novel, highly effective catalysts based on the 3-tert-butylcyclohexylamine scaffold for a wide range of chemical transformations.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. Advanced theoretical modeling represents a significant future direction for research on 3-tert-butylcyclohexylamine, enabling scientists to predict its behavior and design new applications with greater efficiency.

DFT can be used to model several key aspects of the compound's chemistry:

Predictive Synthesis: By calculating the energy of reaction pathways, intermediates, and transition states, theoretical models can help identify the most efficient and selective methods for synthesizing 3-tert-butylcyclohexylamine and its derivatives. This can guide experimental work, saving time and resources.

Reactivity Analysis: DFT calculations can determine various chemical reactivity descriptors, which predict how a molecule will interact with other reagents. researchgate.netresearchgate.net For example, modeling can identify the most likely sites for electrophilic or nucleophilic attack, which is crucial for designing new reactions. Studies on the atmospheric reactions of the related tert-butylamine (B42293) have successfully used DFT to predict reaction rates and product distributions. whiterose.ac.uk

Catalyst and Material Design: Theoretical modeling is essential for understanding how ligands derived from 3-tert-butylcyclohexylamine would interact with metal centers in a catalyst. It can predict the geometry of the resulting complex and rationalize the origins of enantioselectivity. Similarly, in material science, DFT has been used to understand the formation and stability of supramolecular assemblies involving 4-tert-butylcyclohexylamine, confirming that certain cluster arrangements are particularly stable. acs.orgnih.gov

By leveraging advanced computational models, researchers can gain deep molecular-level insights into the properties of 3-tert-butylcyclohexylamine, accelerating the development of new synthetic routes, catalysts, and materials.

Sustainable Synthesis Approaches for 3-Tert-butylcyclohexylamine

In line with the principles of green chemistry, a major focus of future research will be the development of sustainable and environmentally benign methods for synthesizing 3-tert-butylcyclohexylamine. Traditional synthesis routes often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. Emerging research is focused on catalytic, atom-economical processes that minimize waste.

One of the most promising sustainable methods is catalytic reductive amination . This process typically involves the reaction of a ketone (e.g., 3-tert-butylcyclohexanone) with an amine source (like ammonia) in the presence of a catalyst and a green reducing agent, such as hydrogen gas (H₂) or formic acid. kanto.co.jp This approach is highly atom-economical, with water often being the only byproduct. mdpi.com

Key areas of development in the sustainable synthesis of cyclohexylamines include:

Novel Catalysts: Research is ongoing to develop more efficient and robust catalysts for reductive amination. This includes systems based on non-precious metals like nickel as well as highly active iridium and rhodium complexes that can operate under mild conditions. kanto.co.jpmdpi.com

Green Hydrogen Sources: Instead of using pressurized hydrogen gas, which can pose safety and handling challenges, researchers are exploring in-situ hydrogen generation from sources like formic acid or ammonium (B1175870) formate. kanto.co.jp

Bio-based Feedstocks: A long-term goal is to synthesize the cyclohexanone (B45756) precursor from renewable, biomass-derived platform molecules rather than petroleum-based feedstocks. eurekaselect.com

Aqueous and Solvent-Free Conditions: Performing reactions in water or under solvent-free ("neat") conditions significantly reduces the environmental impact by eliminating the need for hazardous organic solvents. eurekaselect.com Green protocols for multi-component reactions involving cyclohexylamine in water have already been reported. researchgate.net

The following table summarizes various catalytic systems being explored for the synthesis of cyclohexylamines, which are applicable to the production of 3-tert-butylcyclohexylamine.

By focusing on these sustainable methodologies, the chemical industry can develop greener and more efficient pathways to produce 3-tert-butylcyclohexylamine and its valuable derivatives.

Q & A

Q. How to conduct a rigorous literature review on 3-Tert-butylcyclohexylamine using academic databases?

- Use CAS RN (if available) in SciFinder or Reaxys to bypass naming inconsistencies. In generic databases (Web of Science), combine keywords: “3-Tert-butylcyclohexylamine” + “synthesis,” “conformational analysis,” or “catalysis.” Filter by publication date (last 10 years) and impact factor (>3.0). Critically evaluate sources by cross-referencing NMR/IR data with NIST standards .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What statistical approaches are recommended for analyzing contradictory data in substituent effects?

- Apply multivariate regression to deconvolute steric (Taft’s Es) and electronic (Hammett σ) parameters. Use principal component analysis (PCA) for high-dimensional datasets. Report confidence intervals (95%) and p-values to quantify significance. Transparently discuss limitations (e.g., sample size) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.